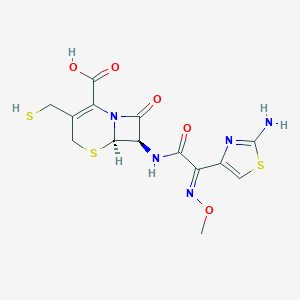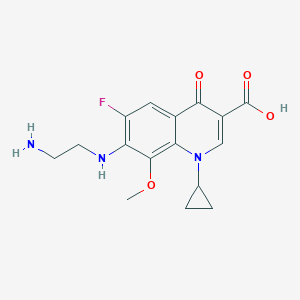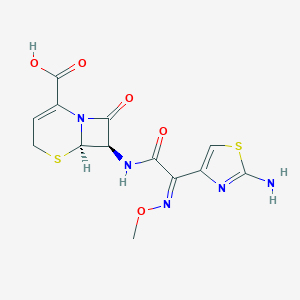
Desfuroyl Ceftiofur
描述
去呋喃酰头孢噻呋是广谱头孢菌素类抗生素头孢噻呋的活性代谢产物。 头孢噻呋广泛应用于兽医学,用于治疗牲畜的细菌感染,特别是牛和猪的呼吸道感染 . 去呋喃酰头孢噻呋保留了其母体化合物头孢噻呋的抗菌活性,对多种革兰氏阳性和革兰氏阴性细菌有效 .
作用机制
去呋喃酰头孢噻呋通过抑制细菌细胞壁合成发挥其抗菌作用。它与青霉素结合蛋白结合,青霉素结合蛋白对细菌细胞壁中肽聚糖链的交联至关重要。 这种抑制会导致细胞裂解和细菌死亡 .
生化分析
Biochemical Properties
Desfuroylceftiofur interacts with various enzymes, proteins, and other biomolecules. It is formed from ceftiofur by the action of bovine kidney and liver esterases . The nature of these interactions involves the cleavage of the thioester bond of ceftiofur, leading to the formation of Desfuroylceftiofur .
Cellular Effects
Desfuroylceftiofur exerts significant effects on various types of cells and cellular processes. It influences cell function by acting against Gram-negative bacteria and Gram-positive cocci bacteria
Molecular Mechanism
Desfuroylceftiofur exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . The exact molecular mechanism of Desfuroylceftiofur is complex and involves multiple biochemical reactions.
Dosage Effects in Animal Models
The effects of Desfuroylceftiofur vary with different dosages in animal models. Studies have shown that a dosage regimen of 1.94 mg/kg every 72 hours could be sufficient to reach bactericidal activity
Metabolic Pathways
Desfuroylceftiofur is involved in several metabolic pathways. It is formed from ceftiofur by the action of bovine kidney and liver esterases .
准备方法
合成路线和反应条件: 去呋喃酰头孢噻呋通常通过头孢噻呋的水解制备。该过程涉及头孢噻呋中硫酯键的断裂,从而形成去呋喃酰头孢噻呋。 这种反应可以由牛肾脏和肝脏组织中存在的酯酶催化 .
工业生产方法: 在工业生产中,去呋喃酰头孢噻呋的生产涉及从生物样品中提取头孢噻呋,然后使用特定试剂(如二硫赤藓糖醇)进行水解。 然后使用固相萃取技术纯化得到的去呋喃酰头孢噻呋 .
化学反应分析
反应类型: 去呋喃酰头孢噻呋会经历多种化学反应,包括:
水解: 从头孢噻呋形成它的主要反应。
常用试剂和条件:
水解: 二硫赤藓糖醇通常用于将头孢噻呋水解为去呋喃酰头孢噻呋.
衍生化: 碘代乙酰胺用于衍生化去呋喃酰头孢噻呋.
主要产品:
去呋喃酰头孢噻呋乙酰胺: 通过与碘代乙酰胺衍生化形成.
科学研究应用
去呋喃酰头孢噻呋在科学研究中有几种应用,包括:
兽医学: 用于研究头孢噻呋在牲畜中的药代动力学和代谢.
分析化学: 用于开发检测食品中头孢噻呋残留的分析方法.
微生物学: 研究其对各种兽医病原体的抗菌活性.
相似化合物的比较
去呋喃酰头孢噻呋与其他头孢菌素类抗生素相似,例如:
头孢噻呋: 去呋喃酰头孢噻呋的母体化合物.
头孢喹肟: 另一种用于兽医学的头孢菌素.
头孢氨苄: 一种第一代头孢菌素,具有不同的活性谱.
独特性: 去呋喃酰头孢噻呋作为头孢噻呋的代谢产物,并保留抗菌活性,这一点是独一无二的。 它专门用于测量生物样品中头孢噻呋的抗菌活性 .
属性
CAS 编号 |
120882-22-6 |
|---|---|
分子式 |
C14H15N5O5S3 |
分子量 |
429.5 g/mol |
IUPAC 名称 |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(sulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H15N5O5S3/c1-24-18-7(6-4-27-14(15)16-6)10(20)17-8-11(21)19-9(13(22)23)5(2-25)3-26-12(8)19/h4,8,12,25H,2-3H2,1H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t8-,12-/m1/s1 |
InChI 键 |
OITCOWCNESRWSM-GHXIOONMSA-N |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CS)C(=O)O |
手性 SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CS)C(=O)O |
规范 SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CS)C(=O)O |
外观 |
White to Off-White Solid |
熔点 |
>142°C |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
(6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-(mercaptomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; DFC; Defuroylceftiofur; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does desfuroylceftiofur exert its antibacterial effect?
A1: Desfuroylceftiofur, like its parent compound ceftiofur, functions by disrupting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cytoplasmic membrane, inhibiting the transpeptidation reaction crucial for peptidoglycan cross-linking. This ultimately weakens the bacterial cell wall, leading to cell lysis and death.
Q2: What are the key pharmacokinetic parameters of desfuroylceftiofur in various species?
A2: Pharmacokinetic studies have revealed variations in DFC disposition across different animal species. * Cattle: Following intramuscular administration of ceftiofur sodium, the primary metabolite DFC achieves a maximum plasma concentration (Cmax) of approximately 13.9 µg/mL within 0.67-2 hours, with a terminal half-life of around 49 hours [].* Horses: Intramuscular administration of ceftiofur crystalline-free acid results in peak plasma concentrations of DFC (approximately 2.87 µg/mL) with a terminal half-life of 77.5 hours [].
Pigs:* Intramuscular injections of ceftiofur sodium (3 mg/kg) lead to DFC Cmax values of around 15.8 µg/mL within 0.4-4 hours, and a terminal half-life of approximately 85 hours [].
Q3: Does the presence of infection influence the penetration of desfuroylceftiofur into tissues?
A3: Research suggests that the presence of infection can enhance DFC tissue penetration. In a study involving cattle, tissue chambers infected with Mannheimia haemolytica exhibited significantly higher concentrations of DFC compared to non-infected chambers after subcutaneous administration of ceftiofur crystalline-free acid sterile suspension []. This increased penetration is likely attributed to factors like inflammation and altered vascular permeability associated with infection.
Q4: Is desfuroylceftiofur metabolized in the body?
A4: Yes, DFC can undergo further metabolism. In swine, studies have shown the presence of various DFC metabolites in plasma, tissues, and urine, including desfuroylceftiofur glutathione disulfide, 3,3'-desfuroylceftiofur disulfide (dimer), and desfuroylceftiofur cysteine disulfide []. These metabolites arise from reactions involving the free thiol group of DFC.
Q5: What are the commonly employed analytical techniques for quantifying desfuroylceftiofur in biological samples?
A5: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used method for DFC quantification [, , ]. This method often involves derivatization of DFC to a more stable and detectable compound, desfuroylceftiofur acetamide (DCA). Other techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer enhanced sensitivity and selectivity for DFC analysis [, , , ].
Q6: How stable is desfuroylceftiofur under different conditions?
A6: DFC exhibits varying stability depending on factors like pH, temperature, and the presence of other chemicals. It degrades more rapidly at higher temperatures and in alkaline conditions []. In a study assessing DFC stability in aqueous solutions, the compound displayed degradation at pH levels of 1, 3, 5, 7.4, and 10, particularly at elevated temperatures (60°C) []. This highlights the importance of careful storage and handling to preserve DFC integrity.
Q7: Are there alternative routes of administration for ceftiofur, and do they influence desfuroylceftiofur levels?
A7: Besides intramuscular and subcutaneous routes, nebulisation is being explored as a potential method for delivering ceftiofur, particularly for respiratory infections []. This method achieves significantly higher concentrations of DFC in pulmonary epithelial lining fluid compared to intramuscular administration, suggesting its potential for targeted therapy of lung infections.
Q8: What are the implications of desfuroylceftiofur's interaction with bacterial resistance mechanisms?
A8: While generally effective against many bacteria, resistance to ceftiofur and its metabolites, including DFC, is an emerging concern. One mechanism involves the production of beta-lactamases, enzymes that can hydrolyze the beta-lactam ring of ceftiofur, rendering it inactive. Additionally, modifications in bacterial PBPs can reduce their affinity for DFC, contributing to resistance.
Q9: Is there evidence of cross-resistance between desfuroylceftiofur and other antibiotics?
A9: Cross-resistance, where resistance to one antibiotic confers resistance to others within the same class or even different classes, is a significant challenge in antimicrobial therapy. While DFC itself exhibits broad-spectrum activity, the potential for cross-resistance with other beta-lactams exists, particularly if the resistance mechanism involves modifications to PBPs.
Q10: Are there any known safety concerns associated with desfuroylceftiofur?
A10: While DFC is generally considered safe for its intended veterinary use, a recent study identified a potentially toxic degradation product, ceftiofur-aldehyde (CEF-1), formed during thermal treatment of ceftiofur []. This finding raises concerns about the potential risks associated with consuming food products containing residual ceftiofur or DFC that have been subjected to heat.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B193971.png)





